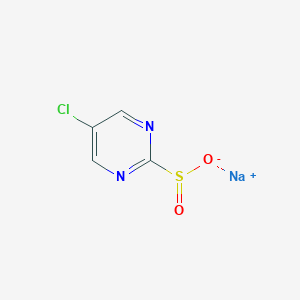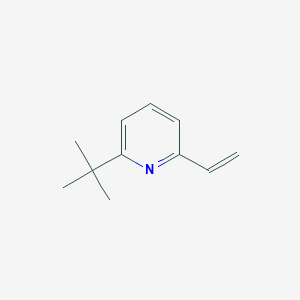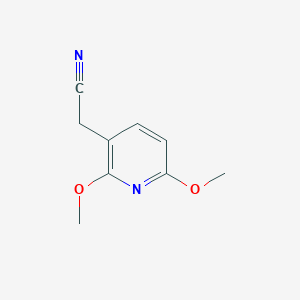
9,10-Anthracenedione, 5-amino-1,4-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 5-amino-1,4-dichloro- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino and chloro substituents on the anthracenedione core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 5-amino-1,4-dichloro- typically involves the chlorination of 9,10-anthracenedione followed by amination. One common method involves the reaction of 9,10-anthracenedione with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chloro groups at the 1 and 4 positions. The resulting 1,4-dichloro-9,10-anthracenedione is then subjected to amination using ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 5-amino-1,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The chloro groups can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like thiols or alkylamines under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthracenediones depending on the nucleophile used.
Applications De Recherche Scientifique
9,10-Anthracenedione, 5-amino-1,4-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential as an anticancer agent due to its structural similarity to other anthraquinone derivatives.
Medicine: Investigated for its role in photodynamic therapy and as a photosensitizer.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 5-amino-1,4-dichloro- involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracenedione core. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Anthracenedione
- 1,4-Dichloro-9,10-anthracenedione
- 5-Amino-9,10-anthracenedione
Uniqueness
9,10-Anthracenedione, 5-amino-1,4-dichloro- is unique due to the presence of both amino and chloro substituents, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propriétés
Numéro CAS |
3223-94-7 |
|---|---|
Formule moléculaire |
C14H7Cl2NO2 |
Poids moléculaire |
292.1 g/mol |
Nom IUPAC |
5-amino-1,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17)10(6)14(12)19/h1-5H,17H2 |
Clé InChI |
CNSNLRXGBRBCAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


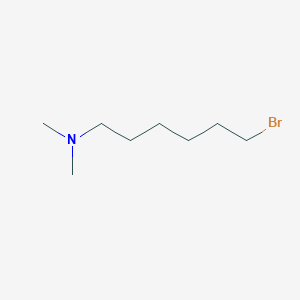
![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
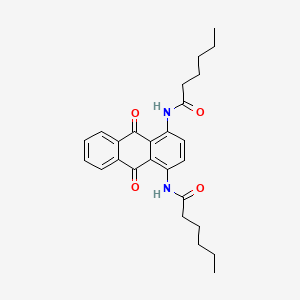
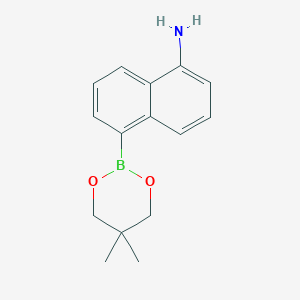
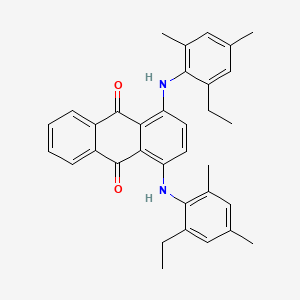
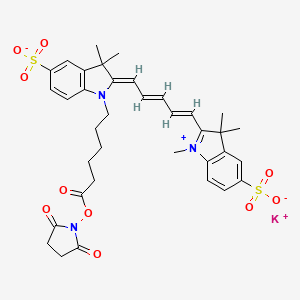

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
